FASN Thioesterase Domain Inhibition
In a confirmatory fluorescence intensity assay for fatty acid synthase (FASN) thioesterase domain inhibition, 5-(4-bromophenyl)thiophene-2-carboxylic acid demonstrated an IC50 of 13.4 µM (13,400 nM) [1]. A commentary on this result noted that an IC50 of 28 µM was reported in a separate context, characterizing this level of potency as not particularly selective [2]. This provides a quantitative benchmark for its activity against this specific target, which is a known cancer metabolism pathway.
| Evidence Dimension | FASN Thioesterase Domain Inhibition (IC50) |
|---|---|
| Target Compound Data | 13.4 µM (13,400 nM) [1]; ~28 µM [2] |
| Comparator Or Baseline | Class-level baseline for 'hit' compounds in high-throughput screening (typically low micromolar range). |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | PubChem BioAssay: Dose response confirmation of uHTS inhibitor hits via a fluorescence intensity assay [1]. |
Why This Matters
This specific IC50 value allows researchers to calibrate expectations for FASN inhibition and compare it directly to other hit compounds in their screening cascade.
- [1] TargetMine. (n.d.). Activity Report for ChEMBL:CHEMBL1474057: IC50 = 13.4 µM against Fatty Acid Synthase Thioesterase Domain. Data Source: ChEMBL. Retrieved from https://targetmine.nibiohn.go.jp View Source
- [2] Southan, C. (2017). Hypothesis Annotation on PubMed Commons: IC50 of 28 µM for a compound targeting FASN. Retrieved from https://hypothes.is View Source
